Flupoxam: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
Flupoxam: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flupoxam is a pre- and early post-emergence herbicide recognized for its efficacy against annual broadleaf weeds in winter cereal crops. This technical guide provides an in-depth analysis of Flupoxam's chemical structure, physicochemical properties, and its mechanism of action as a potent inhibitor of cellulose biosynthesis. Detailed experimental protocols for assessing its biological activity and a summary of its toxicological profile are presented. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and herbicide research.
Chemical Structure and Physicochemical Properties
Flupoxam, with the IUPAC name 1-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxymethyl)phenyl]-5-phenyl-1,2,4-triazole-3-carboxamide, is a complex molecule belonging to the triazolecarboxamide class of herbicides.[1] Its chemical structure is characterized by a central 1,2,4-triazole ring substituted with a phenyl group, a carboxamide group, and a substituted phenyl ring containing a chloro group and a pentafluoropropoxymethyl ether side chain.
Table 1: Physicochemical Properties of Flupoxam
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄ClF₅N₄O₂ | [2][3][4] |
| Molecular Weight | 460.8 g/mol | [2] |
| CAS Registry Number | 119126-15-7 | [2][4] |
| Melting Point | 144 - 148 °C | [2] |
| Boiling Point | 555.7 ± 60.0 °C (Predicted) | [3] |
| Water Solubility | 2.17e-06 M | [3] |
| XLogP3 | 4.6 | [2] |
| Vapor Pressure | 2.18E-12 mmHg at 25°C | [3] |
| Physical Description | Solid | [2] |
Mechanism of Action: Inhibition of Cellulose Biosynthesis
Flupoxam's herbicidal activity stems from its role as a cellulose biosynthesis inhibitor (CBI).[5] Cellulose, a crucial component of the plant cell wall, is synthesized by cellulose synthase (CESA) complexes located in the plasma membrane. Flupoxam disrupts this process, leading to impaired cell wall formation, abnormal cell growth, and ultimately, plant death.
Forward genetic screens in Arabidopsis thaliana have identified mutations in the CESA1, CESA3, and CESA6 genes that confer resistance to Flupoxam, providing strong evidence that these proteins are its primary targets.[5] These resistance-conferring mutations are predominantly found in the transmembrane domains of the CESA proteins, suggesting that Flupoxam may interfere with the assembly or function of the CESA complex within the plasma membrane.[5] In silico docking studies further support this, proposing that Flupoxam binds to an interface between CESA proteins, thereby disrupting cellulose polymerization.[3][4]
Experimental Protocols
Radiolabeled Glucose Uptake Assay for Cellulose Biosynthesis Inhibition
This protocol provides a method to quantify the inhibitory effect of Flupoxam on cellulose synthesis by measuring the incorporation of radiolabeled glucose into the cell wall.
Materials:
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Arabidopsis thaliana seedlings
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Liquid growth medium (e.g., 0.5x MS salts)
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Flupoxam stock solution (in DMSO)
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[¹⁴C]glucose
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Dimethyl sulfoxide (DMSO) as a control
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Scintillation vials and cocktail
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Liquid scintillation counter
Procedure:
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Grow Arabidopsis seedlings in liquid culture under standard conditions.
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Prepare treatment solutions by diluting the Flupoxam stock solution in the growth medium to the desired concentrations. A DMSO control should be prepared with the same final concentration of DMSO as the highest Flupoxam concentration.
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Transfer seedlings to the treatment solutions and incubate for a specified period (e.g., 1-2 hours).
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Add [¹⁴C]glucose to each sample and continue the incubation to allow for its incorporation into newly synthesized cellulose.
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Harvest the seedlings and wash thoroughly to remove unincorporated [¹⁴C]glucose.
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Process the plant material to isolate the acid-insoluble fraction, which contains the cellulose.
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Quantify the amount of incorporated [¹⁴C]glucose in the acid-insoluble fraction using a liquid scintillation counter.
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Express the results as a percentage of the control (DMSO-treated) seedlings to determine the extent of cellulose synthesis inhibition.
Herbicidal Activity and Toxicology
Flupoxam is effective for the pre- and early post-emergence control of a range of annual broadleaf weeds in winter cereals. Its biological activity is concentration-dependent. While specific quantitative data on the herbicidal efficacy of Flupoxam across various weed species is extensive in proprietary manufacturer reports, publicly available academic literature primarily focuses on its mechanism of action.
Table 2: Toxicological Profile of Flupoxam
| Parameter | Value | Species | Source |
| GHS Classification | H411: Toxic to aquatic life with long lasting effects | - | [2][3] |
| Hazard Class Code | 51/53 (Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment) | - | [3] |
Conclusion
Flupoxam is a potent herbicide that targets a fundamental process in plant biology – cellulose synthesis. Its complex chemical structure and specific mode of action make it an effective tool for weed management. This guide provides a foundational understanding of Flupoxam for researchers and professionals in the fields of agriculture, plant science, and herbicide development. Further research into the precise binding interactions of Flupoxam with the CESA complex could pave the way for the design of new, even more effective and selective herbicides.
References
- 1. Spectrophotometric method for quantification of fenoxaprop-p-ethyl herbicide in commercial formulations and agricultural samples [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of Fluopipamine, a Putative Cellulose Synthase 1 Antagonist within Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alleles Causing Resistance to Isoxaben and Flupoxam Highlight the Significance of Transmembrane Domains for CESA Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
